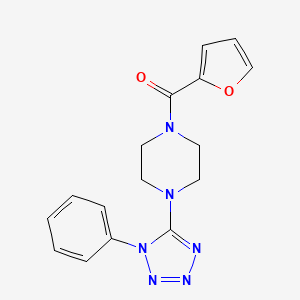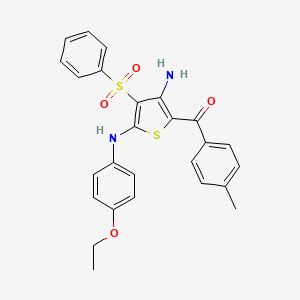
Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate” is a compound that likely contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on the thiazole ring can greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring often involves the use of various substituents as target structures . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be influenced by the substituents on the thiazole ring . For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
This study details the use of palladium-catalyzed CH functionalization for the synthesis of oxindole, demonstrating the compound's role in complex chemical reactions essential for developing inhibitors for enzymes like serine palmitoyl transferase, which is significant in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives
This research demonstrates the compound's utilization in creating derivatives through interactions with different arylidinemalononitrile derivatives, showcasing its versatility in synthesizing new compounds with potential biological activities (Mohamed, 2014).
Antimicrobial Activity of New Pyridine Derivatives
The study highlights the synthesis of new pyridine derivatives using the compound and testing their in vitro antimicrobial activity. This application is crucial for discovering new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Alkoxycarbonylpiperidines as N-nucleophiles in Aminocarbonylation
This research utilizes the compound in palladium-catalyzed aminocarbonylation reactions, showcasing its role in synthesizing carboxamides and ketocarboxamides, which are significant in pharmaceutical chemistry (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives
This study discusses synthesizing new piperidine substituted benzothiazole derivatives from the compound and evaluating their biological activities, including antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).
Mechanism of Action
Target of action
Thiazoles, the class of compounds to which “Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate” belongs, are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins, depending on the specific structure of the compound .
Mode of action
The mode of action of thiazoles can vary widely, depending on their specific structure and the target they interact with. They may act as inhibitors, activators, or modulators of their target’s activity .
Biochemical pathways
Thiazoles can affect a variety of biochemical pathways, again depending on their specific structure and target. These can include metabolic pathways, signal transduction pathways, and others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles can vary widely and are influenced by their specific structure. Some thiazoles are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of thiazoles can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation, among others .
Action environment
The action, efficacy, and stability of thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-3-24-15(22)19-6-4-10(5-7-19)16-12(20)8-11-9-25-13(17-11)18-14(21)23-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGECVINFBNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)


![5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2555765.png)
![1,8-Dioxaspiro[4.5]decan-4-amine](/img/structure/B2555766.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2555768.png)
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555769.png)
